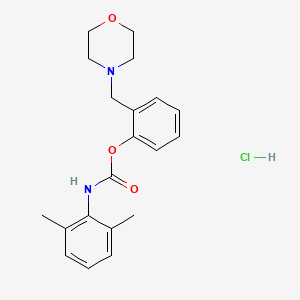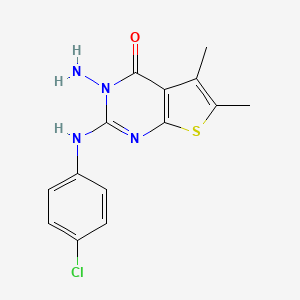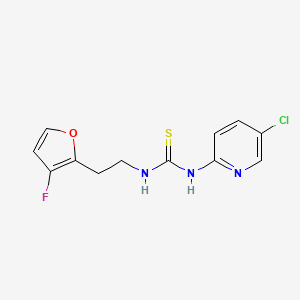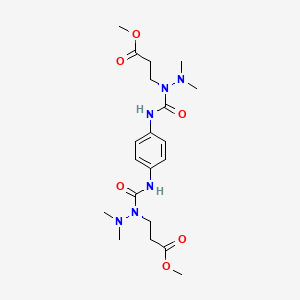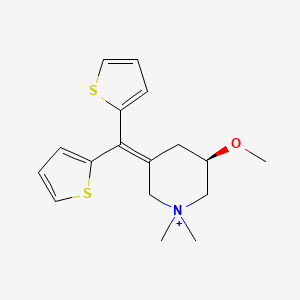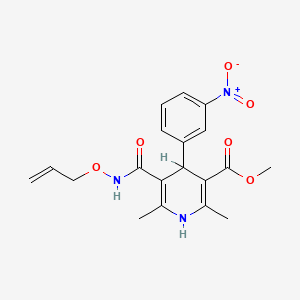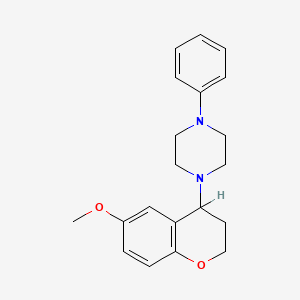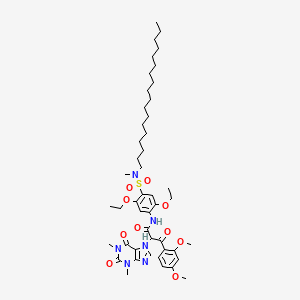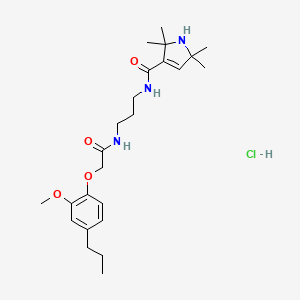
Disodium 6-amino-4-hydroxy-5-((4-(((4-methyl-2-sulphonatophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 6-amino-4-hydroxy-5-((4-(((4-methyl-2-sulphonatophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate is a synthetic organic compound commonly used as a dye. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is known for its vibrant color and is used in various industrial applications, including textiles, food, and cosmetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium 6-amino-4-hydroxy-5-((4-(((4-methyl-2-sulphonatophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate typically involves a multi-step process:
Diazotization: The starting material, 4-methyl-2-sulphonatophenylamine, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-amino-4-hydroxy-5-naphthalenesulphonic acid under alkaline conditions to form the azo compound.
Sulphonation: The resulting azo compound is further sulphonated to introduce additional sulphonate groups, enhancing its solubility in water.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 6-amino-4-hydroxy-5-((4-(((4-methyl-2-sulphonatophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Disodium 6-amino-4-hydroxy-5-((4-(((4-methyl-2-sulphonatophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate has a wide range of scientific research applications:
Chemistry: Used as a pH indicator and in analytical chemistry for complexometric titrations.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, food, and cosmetics due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of disodium 6-amino-4-hydroxy-5-((4-(((4-methyl-2-sulphonatophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate involves its interaction with molecular targets through its azo and sulphonate groups. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The sulphonate groups enhance the compound’s solubility and facilitate its interaction with polar molecules and surfaces.
Comparación Con Compuestos Similares
Similar Compounds
Disodium 6-amino-4-hydroxy-5-((4-nitro-2-sulphonatophenyl)azo)naphthalene-2-sulphonate: Similar structure but with a nitro group instead of the methyl group.
Disodium 6-amino-4-hydroxy-5-((4-chloro-2-sulphonatophenyl)azo)naphthalene-2-sulphonate: Contains a chloro group instead of the methyl group.
Uniqueness
Disodium 6-amino-4-hydroxy-5-((4-(((4-methyl-2-sulphonatophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and applications. The presence of the methyl group and additional sulphonate groups enhances its solubility and stability, making it particularly useful in various industrial and research applications.
Propiedades
Número CAS |
84852-24-4 |
|---|---|
Fórmula molecular |
C23H18N4Na2O9S3 |
Peso molecular |
636.6 g/mol |
Nombre IUPAC |
disodium;6-amino-4-hydroxy-5-[[4-[(4-methyl-2-sulfonatophenyl)sulfamoyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C23H20N4O9S3.2Na/c1-13-2-9-19(21(10-13)39(34,35)36)27-37(29,30)16-6-4-15(5-7-16)25-26-23-18(24)8-3-14-11-17(38(31,32)33)12-20(28)22(14)23;;/h2-12,27-28H,24H2,1H3,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
Clave InChI |
BPNBDRFMIGSYRB-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




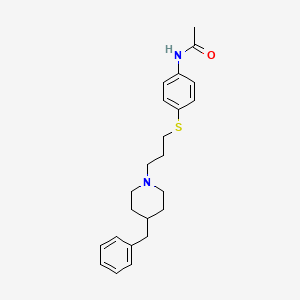

![1-[4-[(Acetylamino)sulphonyl]butyl]-2-[2-[2-(4-chlorophenyl)-1-methyl-1h-indol-3-yl]vinyl]-5-(methoxycarbonyl)-3,3-dimethyl-3h-indolium bromide](/img/structure/B12738328.png)
